1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine
Description
Properties
IUPAC Name |
2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,17-7-6-15-4-1-2-5-16(15)14-17)22-12-10-21(11-13-22)18-19-8-3-9-20-18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQQUIPHMRAOGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine typically involves multi-step organic reactions. One common method includes the sulfonylation of 2-naphthol followed by the coupling with pyrimidin-2-ylpiperazine. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Naphthylsulfonyl)pyrrolidine
- N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)-4-Acetyl-Piperazine
- N-Alpha-(2-Naphthylsulfonyl)-N(3-Amidino-L-Phenylalaninyl)Isopipecolinic Acid Methyl Ester
Uniqueness
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine is unique due to its specific combination of a naphthylsulfonyl group with a pyrimidinylpiperazine structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(2-Naphthylsulfonyl)-4-pyrimidin-2-ylpiperazine is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in the context of immunological and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine ring, a pyrimidine moiety, and a naphthylsulfonyl group. This unique arrangement contributes to its biological activity, particularly its inhibitory effects on protein kinase C (PKC).
Research indicates that this compound acts primarily as a PKC inhibitor . PKC is a family of protein kinases involved in various cellular processes, including signal transduction and cell proliferation. Inhibition of PKC has been linked to therapeutic effects in conditions such as cancer and inflammatory diseases .
Efficacy in Preclinical Studies
- Inhibition of PKC : In vitro studies have demonstrated that this compound exhibits significant inhibitory action against various isoforms of PKC. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of inflammatory diseases. In particular, it has been effective in models of arthritis and colitis, suggesting potential for treating chronic inflammatory conditions .
- Immunomodulatory Effects : Studies indicate that this compound can modulate immune responses, enhancing the activity of certain immune cells while suppressing others, thus providing a dual approach to managing autoimmune disorders .
Case Study 1: Treatment of Rheumatoid Arthritis
In a controlled study involving animal models of rheumatoid arthritis, administration of the compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells into joint tissues .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines (e.g., breast and prostate cancer). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line .
Data Table: Summary of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
